molecular formula C8H14O B2627276 4-Cycloheptene-1-methanol CAS No. 17328-87-9

4-Cycloheptene-1-methanol

Cat. No.: B2627276
CAS No.: 17328-87-9
M. Wt: 126.199
InChI Key: NSKKIDPUEZRMTM-UHFFFAOYSA-N
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Description

4-Cycloheptene-1-methanol is an organic compound with the molecular formula C8H14O. It is characterized by a cycloheptene ring with a methanol group attached to the first carbon.

Mechanism of Action

Mode of Action

This reaction involves the electron pairs transferred in a unique way, leading to the formation of a cyclic halonium ion intermediate . This could potentially alter the function of the target proteins or enzymes, thereby influencing the biochemical processes within the body.

Pharmacokinetics

suggests that it could potentially be absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely depend on its chemical interactions within the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cycloheptene-1-methanol . For instance, the reactions that cycloalkenes undergo can be influenced by these factors, potentially affecting the compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that cycloheptene, a related compound, can exist as either the cis- or the trans-isomer . The double bond in the trans isomer is very strained , which could potentially influence the reactivity of 4-Cycloheptene-1-methanol and its interactions with other biomolecules.

Molecular Mechanism

It is known that the trans-cycloheptene isomerization mechanism is not a simple alkene-bond rotation, but rather an alternative lower energy pathway . This could potentially provide insights into the mechanism of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cycloheptene-1-methanol can be synthesized through several methods. One common approach involves the reduction of 4-cycloheptene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the selective reduction of the carboxylic acid to the corresponding alcohol .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of cycloheptene derivatives. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to achieve high yield and purity of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cycloheptene-1-methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Uniqueness: 4-Cycloheptene-1-methanol is unique due to its combination of a cycloheptene ring and a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

cyclohept-4-en-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKIDPUEZRMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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